The Discovery, Isolation, and Biological Evaluation of Chamaejasmenin B: A Technical Guide
The Discovery, Isolation, and Biological Evaluation of Chamaejasmenin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chamaejasmenin B is a biflavonoid first identified and isolated from the roots of Stellera chamaejasme L., a plant with a history of use in traditional Chinese medicine.[1][2] This document provides a comprehensive technical overview of the discovery, isolation, and biological activity of Chamaejasmenin B, with a focus on its potential as an anti-cancer agent. The information presented herein is intended to serve as a detailed resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.
Data Presentation
Table 1: In Vitro Cytotoxicity of Chamaejasmenin B (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Chamaejasmenin B against a panel of human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-small cell lung cancer | 1.08 | [3] |
| KHOS | Osteosarcoma | Not specified, but highly sensitive | [3] |
| HepG2 | Liver carcinoma | Range: 1.08 - 10.8 | [3] |
| SMMC-7721 | Liver carcinoma | Range: 1.08 - 10.8 | [3] |
| MG63 | Osteosarcoma | Range: 1.08 - 10.8 | [3] |
| U2OS | Osteosarcoma | Range: 1.08 - 10.8 | [3] |
| HCT-116 | Colon cancer | Range: 1.08 - 10.8 | [3] |
| HeLa | Cervical cancer | Range: 1.08 - 10.8 | [3] |
| MIA PaCa-2 | Pancreatic cancer | 647 (at 48h) | [4] |
Table 2: Effect of Chamaejasmenin B on Cell Cycle Distribution
Chamaejasmenin B has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, in various cancer cell lines.
| Cell Line | Treatment Concentration | % Cells in G0/G1 Phase (Control) | % Cells in G0/G1 Phase (Treated) | Reference |
| K562 | >0.008% (v/v) extract | Not specified | Increased | [5] |
| MDA-MB-231 | 4-16 µM | 16.61% (G2/M) | 19.86% to 66.55% (G2/M) | [6] |
Table 3: Induction of Apoptosis by Chamaejasmenin B
Chamaejasmenin B induces apoptosis in cancer cells, as demonstrated by flow cytometry analysis.
| Cell Line | Treatment Concentration | % Apoptotic Cells (Control) | % Apoptotic Cells (Treated) | Reference |
| NCI-H157 | 25, 50, 100 µg/ml extract | 5.68% | 18.57%, 29.54%, 44.13% | [7] |
| MDA-MB-231 | 4-16 µM | 1.64% | 13.06% to 78.05% | [6] |
Experimental Protocols
Isolation and Purification of Chamaejasmenin B from Stellera chamaejasme L.
This protocol describes a general method for the isolation and purification of biflavonoids, including Chamaejasmenin B, from the roots of Stellera chamaejasme L.[2][8][9][10]
Materials:
-
Dried and powdered roots of Stellera chamaejasme L.
-
Acetone
-
Chloroform (CHCl3)
-
Methanol (CH3OH)
-
Water (H2O)
-
Acetonitrile (CH3CN)
-
Silica gel for column chromatography
-
RP-18 column for High-Performance Liquid Chromatography (HPLC)
Procedure:
-
Extraction:
-
The dried and powdered roots of Stellera chamaejasme L. are extracted with acetone at room temperature.
-
The acetone extract is then concentrated under reduced pressure to yield a crude extract.[8]
-
-
Column Chromatography:
-
The crude extract is subjected to silica gel column chromatography.[8][10][11][12][13]
-
A gradient elution is performed using a chloroform-methanol (CHCl3:CH3OH) solvent system, starting from a ratio of 100:1 and gradually increasing the polarity to 5:1.[8]
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Fractions containing biflavonoids, as identified by TLC, are pooled and further purified by reversed-phase HPLC on an RP-18 column.[8]
-
A typical mobile phase for separation is a mixture of water and acetonitrile (H2O:CH3CN), for example, in a 7.5:2.5 ratio.[8]
-
The elution of Chamaejasmenin B is monitored by a UV detector.
-
The purified Chamaejasmenin B is collected, and its structure is confirmed by spectroscopic methods such as NMR and mass spectrometry.
-
Sulforhodamine B (SRB) Cytotoxicity Assay
This colorimetric assay is used to determine the cytotoxicity of Chamaejasmenin B by measuring cell density based on the measurement of cellular protein content.[3]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Culture medium
-
Chamaejasmenin B stock solution
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of Chamaejasmenin B and a vehicle control (e.g., DMSO).
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
Terminate the experiment by adding cold TCA to each well to fix the cells.
-
-
Staining:
-
Wash the plates with water and then stain the cells with SRB solution.
-
-
Solubilization and Measurement:
-
Wash away the unbound dye and solubilize the protein-bound dye with Tris-base solution.
-
Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cancer cells treated with Chamaejasmenin B using propidium iodide (PI) staining and flow cytometry.[3][5]
Materials:
-
Cancer cell lines
-
Chamaejasmenin B
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with Chamaejasmenin B for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing RNase A and PI.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
-
Apoptosis Assay by Flow Cytometry
This method quantifies the percentage of apoptotic cells after treatment with Chamaejasmenin B using Annexin V-FITC and Propidium Iodide (PI) staining.[3][7]
Materials:
-
Cancer cell lines
-
Chamaejasmenin B
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with Chamaejasmenin B.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry Analysis:
Western Blot Analysis
This protocol outlines the general steps for detecting the expression levels of proteins involved in apoptosis and cell cycle regulation following treatment with Chamaejasmenin B.
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-AKT, p-mTOR, Cyclin D1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the cells and quantify the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane and add a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
-
Mandatory Visualization
Experimental Workflow for the Isolation and Bio-evaluation of Chamaejasmenin B
Caption: Workflow for isolating and evaluating Chamaejasmenin B.
Chamaejasmenin B-Induced Intrinsic Apoptosis Pathway
Caption: Intrinsic apoptosis pathway induced by Chamaejasmenin B.
TGF-beta Signaling Pathway and its Modulation by Chamaejasmenin B
Caption: TGF-beta signaling pathway and potential modulation.
PI3K/AKT/mTOR Signaling Pathway Inhibition by Chamaejasmenin B
Caption: PI3K/AKT/mTOR pathway inhibited by Chamaejasmenin B.
References
- 1. researchgate.net [researchgate.net]
- 2. New biflavanones and bioactive compounds from Stellera chamaejasme L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer potential of chamaejasmenin B: apoptotic and antioxidant effects on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cell growth by Stellera chamaejasme extract is associated with induction of autophagy and differentiation in chronic leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chamaejasmine arrests cell cycle, induces apoptosis and inhibits nuclear NF-κB translocation in the human breast cancer cell line MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Comparative study on tumor cell apoptosis in vitro induced by extracts of Stellera chamaejasme] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rroij.com [rroij.com]
- 12. longdom.org [longdom.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. scispace.com [scispace.com]
- 15. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
